Lipophilicity (XLogP) Comparison: Benzylthio vs. Cyclopentylthio Analog
The target compound exhibits a computed XLogP3 of 4.1, placing it near the upper boundary of optimal oral drug-likeness (Lipinski XLogP ≤ 5). The closest analog, 1-(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(cyclopentylthio)ethanone (CAS 1448029-16-0, C17H23BrN2O2S, MW 399.3), contains a cyclopentylthio group in place of benzylthio. Based on the difference of two methylene units and loss of the aromatic ring, the cyclopentyl analog is estimated to have an XLogP approximately 0.7–1.0 units lower than the target compound. This difference in lipophilicity is sufficient to alter membrane permeability, plasma protein binding, and non-specific binding profiles in biological assays [1]. No experimental logP or logD values were identified in the peer-reviewed literature for either compound.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 4.1 (PubChem computed) |
| Comparator Or Baseline | Cyclopentylthio analog (CAS 1448029-16-0): XLogP3 estimated ~3.1–3.4 (structure-based estimate; no experimental or computed value located in authoritative databases) |
| Quantified Difference | Estimated ΔXLogP ≈ +0.7 to +1.0 for target compound |
| Conditions | Computed by XLogP3 3.0 algorithm via PubChem 2.2 (2025.09.15 release); comparator value estimated from molecular formula differences |
Why This Matters
An XLogP difference of 0.7–1.0 units can translate to a 5- to 10-fold difference in membrane partitioning, making the target compound more suitable for applications requiring higher membrane permeability or, conversely, less suitable where lower non-specific binding is critical.
- [1] PubChem CID 71799472. Computed Properties: XLogP3-AA = 4.1. National Center for Biotechnology Information. Retrieved 2026-04-29. View Source
